2-amino-1,3-benzoxazole-4-carboxylic acid
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Overview
Description
2-Amino-1,3-benzoxazole-4-carboxylic acid is a heterocyclic compound that features a benzoxazole core with an amino group at the 2-position and a carboxylic acid group at the 4-position.
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
Benzoxazole derivatives are known to interact with their targets, leading to various biological activities . For instance, some benzoxazole derivatives have shown anticancer activity, with one compound found to be particularly active against MCF-7 and A-549 cell lines .
Biochemical Pathways
Benzoxazole derivatives are synthesized via different pathways . For instance, a variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .
Pharmacokinetics
The compound’s molecular weight is 17815 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Benzoxazole derivatives have been reported to exhibit several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
The synthesis of benzoxazole derivatives has been carried out under different reaction conditions and catalysts , suggesting that the environment could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . They elicit their function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc. that are involved in the pathway of cancer formation and proliferation .
Cellular Effects
Benzoxazole derivatives have been reported to display antifungal activity, similar to the standard drug voriconazole against Aspergillus niger .
Molecular Mechanism
Benzoxazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1,3-benzoxazole-4-carboxylic acid typically involves the condensation of 2-aminophenol with carboxylic acid derivatives. One common method includes the reaction of 2-aminophenol with chloroacetic acid under acidic conditions to form the benzoxazole ring . Another approach involves the use of aldehydes or ketones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of magnetic solid acid nanocatalysts has been reported to provide efficient synthesis with yields ranging from 79% to 89% . These catalysts can be easily separated and reused, making the process cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1,3-benzoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted benzoxazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitrobenzoxazole, benzoxazole alcohols, and various substituted benzoxazole derivatives .
Scientific Research Applications
2-Amino-1,3-benzoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Aminobenzoxazole: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
4-Carboxybenzoxazole: Lacks the amino group, limiting its biological activity.
2-Amino-1,3-benzothiazole-4-carboxylic acid: Contains a sulfur atom instead of oxygen, leading to different chemical and biological properties.
Uniqueness: 2-Amino-1,3-benzoxazole-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which allow for a wide range of chemical modifications and biological activities. Its structural versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-amino-1,3-benzoxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H2,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAINPTBCPNUNLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784377-67-8 |
Source
|
Record name | 2-amino-1,3-benzoxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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